1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
“1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine” is likely an organic compound that contains a pyrazole ring, a common nitrogen-containing heterocycle . It also has a bromobenzyl group attached, which is a benzene ring with a bromomethyl substituent .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, compounds with similar structures can often be synthesized through nucleophilic substitution reactions . For instance, bromobenzyl compounds can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, bromobenzyl compounds can participate in nucleophilic substitution reactions . Also, ethers (which have a similar R-O-R’ structure) can be prepared from alcohols or their conjugate bases through the Williamson Ether Synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, boiling point, and solubility can be determined experimentally . The compound’s reactivity, stability, and other chemical properties can often be predicted based on its molecular structure.Scientific Research Applications
Synthesis and Structural Applications
Complex Oligopeptides Synthesis : A study highlighted the utility of spiroheterocyclic compounds as synthons for dipeptides, leading to oligopeptides with rigid helical conformations. This research underscores the potential of heterocyclic compounds in peptide design and synthesis (Stoykova, Linden, & Heimgartner, 2013).
Supramolecular Chemistry : Pyrazole Schiff bases were synthesized and characterized, revealing their ability to form hydrogen-bonded supramolecular layers, showcasing the role of pyrazole derivatives in building complex molecular architectures with potential antibacterial properties (Feng, Guo, Sun, & Zhao, 2018).
Regioselective Amination : A regioselective copper-catalyzed amination of bromobenzoic acids has been developed, producing N-aryl and N-alkyl anthranilic acid derivatives. This method highlights the versatility of pyrazole derivatives in selective chemical synthesis (Wolf, Liu, Mei, August, & Casimir, 2006).
Biological Activity and Potential Therapeutic Applications
Antimicrobial Activity : New pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives were synthesized and showed significant antimicrobial activity. This research suggests the potential of pyrazole derivatives as antibacterial and antifungal agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Antitumor and Antibacterial Pharmacophores : Pyrazole derivatives were found to possess antitumor, antifungal, and antibacterial activities, highlighting the importance of the pyrazole scaffold in the discovery of new pharmacophores (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Hadda, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUDAYUXPHTYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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